2-Benzoyl-3,5-diphenylbenzoic acid

Description

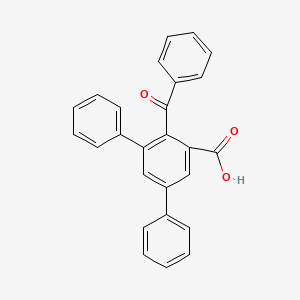

Structure

3D Structure

Properties

CAS No. |

113710-69-3 |

|---|---|

Molecular Formula |

C26H18O3 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-benzoyl-3,5-diphenylbenzoic acid |

InChI |

InChI=1S/C26H18O3/c27-25(20-14-8-3-9-15-20)24-22(19-12-6-2-7-13-19)16-21(17-23(24)26(28)29)18-10-4-1-5-11-18/h1-17H,(H,28,29) |

InChI Key |

FYPDIRUBQYXZEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Molecular Architecture and Nomenclature of Benzoyl Diphenylbenzoic Acids

Structural Isomerism within the Benzoyl-Diphenylbenzoic Acid Class of Organic Compounds

Structural isomerism in the benzoyl-diphenylbenzoic acid class is extensive, stemming from the positional variations of the three substituent groups (one benzoyl, two phenyl) around the central aromatic ring that also contains the carboxylic acid group. The nomenclature designates the carbon atom of the carboxyl group attachment as position 1 of the benzene (B151609) ring. The remaining five positions (2 through 6) are available for substitution.

The specific compound, 2-Benzoyl-3,5-diphenylbenzoic acid, has the benzoyl group at the ortho-position (carbon 2) relative to the carboxylic acid, and the two phenyl groups at positions 3 and 5. The sheer number of possible isomers can be appreciated by considering the different combinations for placing these groups. For instance, the benzoyl group could be at the meta- (position 3) or para- (position 4) position, and for each of those placements, the two phenyl groups can be arranged in numerous ways on the remaining carbons. This leads to a vast library of compounds with the same molecular formula but potentially different chemical and physical properties.

The table below illustrates a small selection of possible structural isomers to demonstrate the diversity within this class of compounds. Note that this is not an exhaustive list but a representative sample.

| Isomer Name | Position of Benzoyl Group | Positions of Phenyl Groups |

|---|---|---|

| This compound | 2 (ortho) | 3, 5 |

| 4-Benzoyl-3,5-diphenylbenzoic acid | 4 (para) | 3, 5 |

| 2-Benzoyl-4,5-diphenylbenzoic acid | 2 (ortho) | 4, 5 |

| 3-Benzoyl-2,5-diphenylbenzoic acid | 3 (meta) | 2, 5 |

| 4-Benzoyl-2,6-diphenylbenzoic acid | 4 (para) | 2, 6 |

Historical Context of Substituted ortho-Benzoylbenzoic Acids in Organic Synthesis Research

The study of ortho-benzoylbenzoic acids is rooted in the development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. wikipedia.org This reaction provided a powerful method for attaching substituents to an aromatic ring. wikipedia.org A key historical application of this reaction is the synthesis of the parent compound, 2-benzoylbenzoic acid, through the acylation of benzene with phthalic anhydride (B1165640) using a Lewis acid catalyst, typically aluminum chloride. prepchem.comgoogle.comgoogle.com In this process, the phthalic anhydride ring is opened by the benzene molecule, forming the characteristic keto-acid structure where the benzoyl and carboxylic acid groups are positioned ortho to each other. prepchem.comgoogle.com

This synthesis was a significant milestone because 2-benzoylbenzoic acid and its derivatives became crucial intermediates in the production of anthraquinone (B42736) dyes. google.com The general utility of the Friedel-Crafts acylation allowed for the preparation of a wide variety of substituted ortho-benzoylbenzoic acids by using substituted benzenes or substituted phthalic anhydrides. google.comacs.org For example, the reaction of diphenyl with phthalic anhydride was used to prepare 4'-phenyl-2-benzoyl benzoic acid, a precursor for other dye intermediates. acs.org Over the years, research has focused on improving the reaction conditions, exploring different catalysts like other Lewis acids or solid superacids, and developing more environmentally benign procedures to minimize waste from traditional catalysts like aluminum chloride. google.comgoogle.com The self-condensation of lithiated bromobenzoic acids at low temperatures also emerged as a method to produce aroylbenzoic acids in good yields. acs.org

Relationships to Polycyclic Aromatic Hydrocarbons and Related Structural Motifs

A significant aspect of the chemistry of 2-benzoylbenzoic acids, including this compound, is their role as precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org The defining structural feature that enables this transformation is the ortho-positioning of the benzoyl group relative to the carboxylic acid. This arrangement allows for an intramolecular cyclization reaction, which is essentially an internal Friedel-Crafts acylation.

Typically, upon heating in the presence of a strong acid like sulfuric acid, the carboxylic acid group protonates, and the molecule loses water. The resulting acylium ion is a potent electrophile that attacks the nearby aromatic ring of the benzoyl group, leading to the formation of a new six-membered ring. Subsequent aromatization yields a fused polycyclic system. The classic and most well-known example of this reaction is the conversion of 2-benzoylbenzoic acid itself into anthraquinone, a tricyclic aromatic system. google.com This intramolecular cyclization is a foundational method for building larger, more complex aromatic structures.

Applying this principle to this compound, a similar acid-catalyzed cyclization would be expected to occur. The intramolecular reaction would fuse the benzoyl and benzoic acid moieties, leading to a highly substituted, multi-ring aromatic structure. The resulting core would be a pentacene (B32325) or dibenzo[a,h]anthracene skeleton, decorated with the two phenyl groups from the original benzoic acid ring. This strategy of using substituted ortho-aroylbenzoic acids as building blocks provides a rational and controlled pathway to complex, often contorted, polycyclic aromatic hydrocarbons which are of interest for their unique electronic and photophysical properties. nih.govnih.gov

Advanced Synthetic Methodologies for 2 Benzoyl 3,5 Diphenylbenzoic Acid and Analogous Structures

Strategic Approaches Utilizing Arylmagnesium Reagents and Phthalic Anhydride (B1165640) Precursors

The reaction of organometallic reagents, particularly Grignard reagents (arylmagnesium halides), with cyclic anhydrides like phthalic anhydride provides a direct route to aroylbenzoic acids. epa.gov This method leverages the strong nucleophilicity of the Grignard reagent to attack the electrophilic carbonyl carbon of the anhydride. ucalgary.cayoutube.com

The fundamental reaction involves the nucleophilic addition of an arylmagnesium reagent to one of the carbonyl groups of the phthalic anhydride ring. rsc.org This addition leads to the opening of the anhydride ring, forming a magnesium carboxylate salt as an intermediate. Subsequent acidic workup protonates the carboxylate, yielding the final ortho-aroylbenzoic acid product. ucalgary.ca The aryl group from the Grignard reagent becomes the benzoyl substituent on the final acid. For the synthesis of 2-benzoyl-3,5-diphenylbenzoic acid, this would conceptually involve the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with a suitably substituted phthalic anhydride.

The general mechanism proceeds as follows:

Formation of Grignard Reagent : An aryl halide reacts with magnesium metal in an ether solvent to form the arylmagnesium halide. youtube.com

Nucleophilic Attack : The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of the phthalic anhydride.

Ring Opening : The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond within the anhydride ring.

Acidic Workup : The resulting magnesium carboxylate salt is neutralized with a dilute acid to produce the final ortho-benzoylbenzoic acid. ucalgary.ca

When a substituted phthalic anhydride is used, the two carbonyl groups are no longer equivalent, introducing the challenge of regioselectivity. The Grignard reagent can potentially attack either carbonyl group, leading to a mixture of isomeric products. The outcome of the reaction is governed by both electronic and steric factors.

Electronic Effects : Electron-withdrawing groups on the phthalic anhydride ring will increase the electrophilicity of the nearby carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups will decrease the electrophilicity of the adjacent carbonyl group.

Steric Hindrance : Bulky substituents near one of the carbonyl groups will sterically hinder the approach of the Grignard reagent, favoring attack at the less hindered carbonyl carbon.

Careful consideration of these factors is crucial for directing the synthesis towards the desired isomer and maximizing its yield. In many cases, the reaction may produce a mixture of isomers that requires subsequent separation.

Friedel-Crafts Acylation Methodologies for ortho-Benzoylbenzoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed industrial method for synthesizing ortho-benzoylbenzoic acids. chemistryjournals.netsigmaaldrich.com The reaction involves the acylation of an aromatic compound (like benzene (B151609) or its derivatives) with phthalic anhydride in the presence of a Lewis acid catalyst. google.comzenodo.org

A variety of catalytic systems have been developed for the Friedel-Crafts acylation, ranging from traditional Lewis acids to more modern and environmentally benign alternatives.

Lewis Acid Catalysts : Anhydrous aluminum chloride (AlCl₃) is the most traditional and potent catalyst for this reaction, often used in stoichiometric amounts. zenodo.orgresearchgate.net Other metal halides such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used. researchgate.net The Lewis acid coordinates with the anhydride, activating it for electrophilic attack by the aromatic substrate. sigmaaldrich.com

Ionic Liquids : Chloroaluminate ionic liquids have emerged as effective and reusable catalysts, offering advantages such as mild reaction conditions and easier product separation. google.com

Solid Acid Catalysts : Heterogeneous catalysts like zeolites and metal oxides are gaining traction as they are easily separable, reusable, and generally less corrosive. acs.org They can also offer enhanced selectivity. acs.org

The reaction is typically carried out in an excess of the aromatic substrate, which can also serve as the solvent. Reaction temperatures can vary depending on the reactivity of the substrate and the catalyst used. google.com

The choice of catalyst and the precise control of reaction parameters are critical for achieving high product yield and purity.

Catalyst Activity : The strength of the Lewis acid catalyst significantly impacts the reaction rate. While AlCl₃ is highly active, it can sometimes lead to side reactions. researchgate.net Milder catalysts may offer better selectivity but require higher temperatures or longer reaction times.

Catalyst Structure and Selectivity : In the case of solid catalysts like zeolites, the pore structure and acidity can impart shape selectivity, favoring the formation of specific isomers. For instance, acylation of toluene (B28343) with certain zeolites shows a high preference for the para-isomer due to steric constraints within the catalyst's pores. acs.org

Reactant Ratio and Temperature : The molar ratio of reactants to the catalyst can influence conversion rates. acs.org Temperature is another key parameter; increasing it generally boosts the reaction rate but can also lead to a decrease in selectivity and the formation of unwanted byproducts. acs.org

Interactive Table: Catalytic Systems for Friedel-Crafts Acylation in o-Benzoylbenzoic Acid Synthesis

| Catalyst System | Substrate/Reagent | Key Findings & Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Anhydrous AlCl₃ | Benzene & Phthalic Anhydride | Traditional, effective catalyst. Often requires more than stoichiometric amounts for high yield. | Good yield (up to 97% reported under optimized conditions). | zenodo.org |

| Ferric Chloride (FeCl₃) | Benzene & Phthalic Anhydride | Poorer catalyst than AlCl₃ alone, but mixtures with AlCl₃ show synergistic activity. | Lower than AlCl₃. | researchgate.net |

| Zeolites (e.g., HZSM-5) | Toluene & Acetyl Chloride | Heterogeneous, reusable catalyst. Demonstrates high para-selectivity due to shape constraints. | 88.3% para-selectivity. | acs.org |

| Chloroaluminate Ionic Liquids | Benzene & Phthalic Anhydride | Reusable catalyst system, allows for milder reaction conditions. | High yield (88.4% reported). | google.com |

| In₂O₃/MCM-41 | Aromatic compounds & Benzoyl Chloride | Highly active heterogeneous catalyst, even in the presence of moisture. | High activity. | acs.org |

Hydrolytic Routes from Lactone Precursors to Substituted Benzoylbenzoic Acids

An alternative synthetic strategy involves the ring-opening of lactone precursors. Specifically, substituted 3,3-diphenylphthalides, which are a class of lactones (cyclic esters), can be hydrolyzed to yield the corresponding substituted 2-benzoylbenzoic acids. google.com This method is particularly useful for producing pure, single-isomer products, circumventing the separation challenges often encountered in Friedel-Crafts reactions with substituted anhydrides. google.com

The hydrolysis reaction can be performed under either acidic or basic conditions. libretexts.org In an acidic medium, water, with the help of an acid catalyst, acts as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the cleavage of the ester bond and the formation of a molecule containing both a carboxylic acid and a hydroxyl group. libretexts.orgvaia.com For a phthalide (B148349) precursor, this process opens the five-membered lactone ring to generate the final 2-benzoylbenzoic acid derivative.

A notable example is the hydrolysis of crystal violet lactone, a 3,3-bis[4-(dimethylamino)phenyl]-6-(dimethylamino)phthalide, using aqueous acetic acid under reflux to produce 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid in high yield. google.com This demonstrates the efficacy of the hydrolytic route for accessing structurally complex benzoylbenzoic acids from readily available lactone starting materials. google.com The reaction is essentially the reverse of an acid-catalyzed esterification. libretexts.org

Interactive Table: Examples of Hydrolytic Synthesis of Substituted 2-Benzoylbenzoic Acids

| Lactone Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 3,3-bis-[4-(dimethylamino)phenyl]-6-(dimethylamino)phthalide (Crystal Violet Lactone) | 85% aqueous acetic acid, reflux | 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | google.com |

| 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-3-[2-ethoxy-4-(dimethylamino)phenyl]phthalide | Glacial acetic acid and water, reflux | 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | google.com |

| Crystal Violet Lactone | Formic acid and water, reflux | 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | google.com |

Acid-Catalyzed Hydrolysis of Diphenylphthalide Derivatives

A key method for the preparation of substituted 2-benzoylbenzoic acids involves the acid-catalyzed hydrolysis of 3,3-diphenylphthalide derivatives. This process offers a direct route to the target benzoic acid by cleavage of the lactone ring within the phthalide structure. The reaction is typically carried out by heating the diphenylphthalide derivative in the presence of an aqueous lower alkanoic acid, such as acetic acid or formic acid. google.com

The selection of the acid and reaction conditions can be tailored to the specific substrate. For instance, the reaction of a substituted 3,3-diphenylphthalide with 75-95% aqueous acetic acid at temperatures ranging from 100-150°C has been shown to be effective. google.com A common procedure involves refluxing the phthalide derivative with 85% aqueous acetic acid. google.com This method provides a straightforward and economical pathway to produce pure substituted 2-benzoylbenzoic acids in high yields, which is a significant advantage over methods that might produce isomeric mixtures. google.com

The following table summarizes examples of acid-catalyzed hydrolysis of diphenylphthalide derivatives to form 2-benzoylbenzoic acids.

| Diphenylphthalide Derivative | Reaction Conditions | Product | Reference |

| Crystal Violet Lactone | Formic acid and water, reflux for 18 hours | 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | google.com |

| 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-3-[2,4-bis(dimethylamino)phenyl]phthalide | 85% aqueous acetic acid, reflux | Not specified in detail | google.com |

Elucidation of Reaction Pathways for Lactone Ring Opening

The fundamental process in the acid-catalyzed hydrolysis of diphenylphthalides is the opening of the γ-lactone ring. The mechanism is initiated by the protonation of the ester oxygen of the lactone, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The final steps involve proton transfer and cleavage of the C-O bond of the lactone ring to yield the carboxylic acid and the benzophenone (B1666685) moiety.

Oxidative Synthetic Pathways for Benzoyl-Diphenylbenzoic Acid Derivatives

Oxidative methods provide an alternative approach to the synthesis of benzoyl-diphenylbenzoic acid derivatives, starting from suitably substituted polycyclic aromatic precursors.

Chromium Trioxide Oxidation of Polycyclic Aromatic Precursors

Chromium trioxide (CrO₃) is a potent oxidizing agent capable of converting benzylic C-H bonds to carboxylic acids. wikipedia.org This reactivity can be harnessed to synthesize benzoyl-diphenylbenzoic acids from precursors containing a diarylmethane moiety ortho to a methyl or other oxidizable group on a benzene ring. For instance, a substituted toluene can be oxidized to a benzoic acid. organic-chemistry.org

The reaction is typically performed using chromic acid (H₂CrO₄), which is often generated in situ from chromium trioxide and aqueous sulfuric acid. libretexts.org The choice of solvent and reaction conditions is crucial to control the selectivity of the oxidation and to avoid unwanted side reactions. Acetonitrile is a common solvent for such oxidations. organic-chemistry.org The oxidation of diarylmethanes to the corresponding ketones (benzophenones) is also a well-established transformation using chromium-based reagents. organic-chemistry.org Therefore, a precursor containing both a methyl group and a diphenylmethyl group at the appropriate positions on an aromatic ring could theoretically be oxidized to the target 2-benzoyl-diphenylbenzoic acid structure.

| Precursor Type | Oxidizing Agent | Product Type | Reference |

| Substituted Toluenes | CrO₃ / Periodic Acid | Substituted Benzoic Acids | organic-chemistry.org |

| Diarylmethanes | CrO₃ / Periodic Acid | Ketones (Benzophenones) | organic-chemistry.org |

| Primary Alcohols | CrO₃ / Periodic Acid | Carboxylic Acids | organic-chemistry.org |

| Secondary Alcohols | CrO₃ / Periodic Acid | Ketones | organic-chemistry.org |

Mechanistic Studies of Selective Oxidation for Carboxylic Acid Functionality

The mechanism of chromic acid oxidation of a benzylic position to a carboxylic acid is a multi-step process. For a primary alkyl group, the initial oxidation converts the benzylic carbon to an alcohol, which is then further oxidized to an aldehyde, and finally to a carboxylic acid. libretexts.org The oxidation of a secondary benzylic carbon, such as in a diphenylmethane, would proceed to the ketone (benzophenone) stage and typically stop there. libretexts.org

For the selective formation of a carboxylic acid from a primary benzylic group in the presence of other oxidizable sites, careful control of the reaction conditions is necessary. The mechanism for the oxidation of an alcohol by chromic acid involves the formation of a chromate (B82759) ester. This is followed by the removal of a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group and a reduced chromium species. libretexts.org In the case of aldehydes, they can form a hydrate (B1144303) in aqueous acidic solution, which is then oxidized in a similar manner to the carboxylic acid. libretexts.org Mechanistic studies on the chromic acid oxidation of di- and tri-aryl carbinols have provided insights into the oxidation of more complex aromatic systems. researchgate.net

Exploration of Multicomponent Benzannulation Reactions for Related Structures

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted aromatic rings, including structures analogous to this compound, from simple and readily available starting materials in a single step. These reactions create multiple bonds in one pot, leading to a rapid increase in molecular complexity.

One example of a relevant MCR is the Ugi four-component reaction, which can be used to synthesize complex peptide analogues. rsc.org By carefully selecting the starting materials—an ortho-substituted aniline (B41778), an aldehyde, a carboxylic acid, and an isocyanide—it is possible to construct highly substituted aromatic cores. rsc.org While not directly yielding a benzoylbenzoic acid, this methodology demonstrates the potential to assemble densely functionalized aromatic systems that could be further elaborated to the target structure.

Another approach involves the synthesis of substituted benzoic acids through the liquid-phase catalytic oxidation of substituted alkylbenzenes. google.com Continuous-flow methods for such oxidations have also been developed, offering advantages in terms of safety and efficiency. wipo.int These methods, while not strictly MCRs in the traditional sense, represent advanced synthetic strategies for accessing substituted benzoic acids. The following table provides a summary of different multicomponent or advanced strategies for the synthesis of substituted aromatic compounds.

| Reaction Type | Key Reactants | Product Type | Reference |

| Ugi Four-Component Reaction | ortho-substituted aniline, aldehyde, carboxylic acid, isocyanide | Atropisomeric peptide analogues | rsc.org |

| Base-Promoted Aerobic Cascade | N-substituted benzamides | 2-(2-Aminobenzoyl)benzoic acids | rsc.org |

| Liquid-Phase Catalytic Oxidation | Substituted alkylbenzenes, oxygen | Substituted benzoic acids | google.com |

Reaction Chemistry and Transformational Studies of 2 Benzoyl 3,5 Diphenylbenzoic Acid and Analogs

Intramolecular Cyclization Reactions: Formation of Fluorenone and Anthracene (B1667546) Frameworks

The intramolecular cyclization of ortho-benzoylbenzoic acids is a classic example of a Friedel-Crafts acylation reaction. Depending on the reaction conditions and the substitution pattern of the aromatic rings, these reactions can yield either fluorenone or anthracene derivatives. The specific case of 2-benzoyl-3,5-diphenylbenzoic acid involves a complex interplay of electronic and steric factors that dictate the course of the reaction.

Acid-Catalyzed Cyclodehydration Reactions of ortho-Benzoylbenzoic Acids

The fundamental transformation in the acid-catalyzed cyclization of ortho-benzoylbenzoic acids is a cyclodehydration, where a strong acid catalyst facilitates the removal of a water molecule to form a new carbon-carbon bond. The generally accepted mechanism involves the protonation of the carboxylic acid group, followed by the formation of an acylium ion. This electrophilic species is then attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution (EAS) reaction. Subsequent deprotonation restores aromaticity and yields the cyclized product.

For this compound, two potential cyclization pathways exist. Attack of the acylium ion at the C-6 position of the benzoyl group's phenyl ring would lead to the formation of a substituted fluorenone. Alternatively, cyclization onto the C-2 position of the benzoic acid's phenyl ring would result in the formation of a substituted anthracene framework. The regioselectivity of this cyclization is influenced by the electronic effects of the substituents on both aromatic rings.

Kinetic and Mechanistic Investigations of Cyclization Processes

To gain a deeper understanding of the factors governing these cyclization reactions, detailed kinetic and mechanistic studies are essential. These investigations provide insights into the nature of the transition states and the role of the reaction medium.

| Acid Medium | Concentration (% w/w) | Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) |

| Sulfuric Acid | 85 | 25 | 1.2 x 10⁻⁵ |

| Sulfuric Acid | 96 | 25 | 3.5 x 10⁻⁴ |

| Polyphosphoric Acid | - | 80 | 5.0 x 10⁻⁴ |

| Anhydrous Hydrogen Fluoride (B91410) | - | 25 | 1.8 x 10⁻³ |

This table is illustrative and based on general trends observed for similar reactions.

In concentrated acid solutions, the pH scale is no longer a valid measure of acidity. Instead, the Hammett acidity function, H₀, is used to quantify the proton-donating ability of the medium. utexas.edu The rate of many acid-catalyzed reactions, including the cyclization of ortho-benzoylbenzoic acids, often correlates linearly with the H₀ of the solution. A linear relationship between log(k) and -H₀ suggests that the reaction mechanism involves a proton transfer in the rate-determining step. For the cyclization of ortho-benzoylbenzoic acids, such a correlation would be consistent with a mechanism where the protonation of the carboxylic acid to form the acylium ion is the slow step.

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the effect of substituents on the rate of a reaction. csbsju.eduwikipedia.orgchemeurope.comlibretexts.org In this equation, σ is the substituent constant, which reflects the electronic properties of the substituent, and ρ is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the cyclization of a series of substituted ortho-benzoylbenzoic acids, a Hammett plot would be constructed by plotting the logarithm of the relative rate constants (log(k/k₀)) against the appropriate substituent constants (σ). The sign and magnitude of the reaction constant, ρ, would provide valuable information about the mechanism. A negative ρ value would indicate that electron-donating groups accelerate the reaction, suggesting the development of positive charge in the transition state, which is consistent with an electrophilic aromatic substitution mechanism where the aromatic ring acts as the nucleophile. Conversely, a positive ρ value would imply that electron-withdrawing groups accelerate the reaction by making the acylium ion more electrophilic. Given the nature of Friedel-Crafts acylations, a negative value for ρ is generally expected.

The study of kinetic isotope effects, particularly the deuterium (B1214612) isotope effect (kH/kD), can provide crucial insights into the rate-determining step of a reaction. In the context of the cyclization of ortho-benzoylbenzoic acids, replacing a hydrogen atom with deuterium at the site of electrophilic attack can help to determine whether the C-H bond is broken in the rate-determining step.

A significant primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step. In the case of electrophilic aromatic substitution, this would suggest that the deprotonation of the Wheland intermediate (the sigma complex) is the slow step. A small or non-existent isotope effect (kH/kD ≈ 1) would imply that the formation of the Wheland intermediate is the rate-determining step, and the subsequent C-H bond cleavage is fast.

A study on the acid-catalyzed cyclization of 2-deuterio-2'-carboxybiphenyl to fluorenone, a reaction closely analogous to the cyclization of this compound, revealed significant insights. datapdf.com The observed deuterium isotope effects in various acidic media are presented in the table below.

| Acid Medium | Concentration (% w/w) | Temperature (°C) | kH/kD |

| Sulfuric Acid | 86.54 | 1 | 1.13 ± 0.03 |

| Sulfuric Acid | 96.63 | 15 | 1.31 ± 0.03 |

| Polyphosphoric Acid | - | 95 | 1.31 ± 0.03 |

| Hydrogen Fluoride | Anhydrous | 19 | 3.02 ± 0.11 |

The small isotope effects observed in sulfuric and polyphosphoric acids suggest that the formation of the intermediate is the rate-determining step. datapdf.com However, the significantly larger isotope effect in anhydrous hydrogen fluoride indicates a change in the rate-determining step to the cleavage of the C-H bond. datapdf.com This highlights the profound influence of the acidic medium on the reaction mechanism.

Evaluation of Diverse Acid Catalysts (e.g., Methanesulphonic Acid, Sulphuric Acid, Polyphosphoric Acid, Trifluoromethanesulphonic Acid)

The intramolecular cyclization of 2-benzoylbenzoic acids to form anthraquinone (B42736) derivatives is a synthetically important transformation that is heavily reliant on strong acid catalysis. The choice of acid catalyst can significantly influence the reaction efficiency and conditions required. While direct comparative studies on this compound using a wide array of superacids are not extensively detailed in the available literature, the utility of various acid catalysts in related transformations provides significant insight.

Polyphosphoric acid (PPA) is widely recognized as an effective medium for promoting intramolecular cyclization reactions. organic-chemistry.org It often serves as both the solvent and the catalyst, facilitating the electrophilic attack of the carbonyl carbon onto the adjacent phenyl ring, which is a key step in forming the tricyclic anthraquinone core. The high viscosity and dehydrating nature of PPA are advantageous for driving the reaction towards completion. Research on the synthesis of functionalized indene (B144670) derivatives highlights PPA's unique catalytic role compared to other acids in promoting cyclization of in-situ generated iminium ions. organic-chemistry.org

Sulphuric acid is another common strong acid catalyst used for these types of cyclizations. For instance, the conversion of 2-benzoylbenzoic acid to its methyl ester can be achieved through Fischer esterification using concentrated sulphuric acid in methanol (B129727), demonstrating its role in promoting reactions at the carboxylic acid moiety.

While specific data on methanesulphonic acid and the highly powerful trifluoromethanesulphonic acid (TfOH) for the cyclization of this compound are sparse, their known capabilities in promoting a vast range of organic reactions, including Friedel-Crafts type acylations and cyclizations, suggest their potential applicability. google.com The reaction of N-benzoyl thiocarbamoyl glycine (B1666218) amide, for example, can be directed towards different cyclized products depending on the type of acid used, with Lewis acids like boron trifluoride etherate favoring the formation of an iminothiazolidine. nih.gov This illustrates the principle that the choice of acid catalyst is crucial in directing the outcome of intramolecular reactions involving benzoyl groups.

The synthesis of 2-benzoylbenzoic acid itself via Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) traditionally employs a Lewis acid like aluminum chloride (AlCl₃), which underscores the importance of acidic catalysts in the fundamental synthesis of the core structure. google.comprepchem.com

Derivatization Strategies via Esterification and Salt Formation

Derivatization of the carboxylic acid group of this compound is a key strategy for modifying its physical properties and for creating intermediates for further synthetic transformations. Esterification and salt formation are two of the most common and useful derivatization approaches.

The conversion of the carboxylic acid functional group into an ester is a fundamental transformation. For analogs like 2-benzoylbenzoic acid, this is commonly achieved through two primary routes. The first is a direct, acid-catalyzed esterification with an alcohol. For example, reacting the acid with an excess of methanol in the presence of a strong acid catalyst like concentrated sulfuric acid at reflux yields the corresponding methyl ester.

A second, often higher-yielding, method involves a two-step process. The carboxylic acid is first converted to the more reactive acid chloride, typically using thionyl chloride (SOCl₂). The resulting 2-benzoylbenzoyl chloride is then reacted with the desired alcohol, such as methanol, to form the ester. This reaction can often be performed at milder, room-temperature conditions.

The characterization of these esters is straightforward using standard spectroscopic techniques. As a representative example, the characterization data for Methyl 2-benzoylbenzoate, an analog lacking the two phenyl substituents, is well-documented. sigmaaldrich.comsigmaaldrich.com

Table 1: Spectroscopic Data for Methyl 2-benzoylbenzoate

| Technique | Description of Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons appear as a multiplet between δ 7.14–7.75 ppm. The methyl ester protons (-OCH₃) resonate as a distinct singlet at approximately δ 3.84 ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | Two carbonyl carbons are observed: the ester at δ 167.7 ppm and the ketone at δ 197.2 ppm. Aromatic carbons appear in the δ 125.3–144.1 ppm range. |

| Infrared (IR) | Shows two strong C=O stretching absorptions: one for the ester carbonyl around 1720 cm⁻¹ and another for the ketone carbonyl near 1680 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 240. Common fragmentation patterns include the loss of the methoxy (B1213986) group (m/z 209) and the benzoyl group (m/z 105). |

This data provides a clear spectroscopic signature for the benzoylbenzoate ester structure, which would be expected to show additional signals corresponding to the two phenyl rings in the case of the methyl ester of this compound.

The formation of salts from the carboxylic acid group can enhance the utility of this compound, primarily by converting it into a more reactive intermediate for subsequent reactions, such as amide formation. Carboxylic acids can be readily converted into ammonium (B1175870) salts by reaction with ammonium carbonate. libretexts.org These ammonium salts can then be dehydrated upon heating to yield the corresponding primary amide. libretexts.org

Alternatively, amine salts can be produced. A general method for producing amine salts of aromatic carboxylic acids involves the hydrolysis of a corresponding nitrile or amide in the presence of an amine, with the simultaneous removal of ammonia. google.com These amine salts are valuable intermediates for producing the free carboxylic acids or their derivatives. google.com Direct reaction with an amine is the most straightforward method. One-pot procedures for the synthesis of amides from carboxylic acids often proceed through an intermediate salt formed between the acid and an amine or an ammonium salt, which is then coupled using a reagent. researchgate.net

While these salts can sometimes be isolated, their primary utility in a research context is often as in-situ generated intermediates for further functionalization, particularly for the synthesis of amides, which are important structural motifs in medicinal chemistry and materials science. nih.gov

Intermolecular Reactions with Aromatic Amines and Heterocyclic Nitrogen Compounds

One of the most versatile and well-documented reactions of 2-benzoylbenzoic acid and its analogs is their condensation with aromatic amines and nitrogen-containing heterocyclic compounds. These reactions are particularly important in the synthesis of phthalide-based dyes and chromogenic materials. google.com

In these reactions, the 2-benzoylbenzoic acid derivative acts as a key intermediate. It reacts with two equivalents of an aniline (B41778) derivative (an aromatic amine) or one equivalent of an aniline and one equivalent of a heterocyclic compound to produce a 3,3-diarylphthalide or a 3-aryl-3-heteroarylphthalide, respectively. google.com The reaction proceeds via the cyclization of the carboxylic acid with the ketone, where the ketone carbonyl carbon is attacked by the electron-rich aromatic rings of the amine nucleophiles.

Examples of reactants that undergo this transformation include:

Aromatic Amines : A wide variety of aniline derivatives can be used. google.com Copper-catalyzed cross-coupling reactions have been developed for the efficient amination of related chlorobenzoic acids with anilines, showcasing a modern approach to forming the necessary C-N bonds. nih.govnih.gov Other methods for the direct condensation of benzoic acids with anilines utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Heterocyclic Nitrogen Compounds : Aromatic heterocyclic compounds such as indoles, pyrroles, and carbazoles are suitable reaction partners for 2-benzoylbenzoic acids to form valuable color formers. google.com

This reactivity makes this compound a valuable building block, allowing for the preparation of a diverse range of complex phthalide (B148349) structures from a single, common intermediate. google.com

Radical-Initiated Reactions and Single-Electron Transfer (SET) Mechanisms in Functionalization

The benzoyl group within this compound is a ketone, a functional group known to participate in radical reactions, often initiated by photochemical or chemical means. These processes can proceed through a single-electron transfer (SET) mechanism, where the ketone acts as an electron acceptor to form a radical anion, initiating a cascade of further reactions.

The concept of a single-electron transfer (SET) mechanism involves the transfer of one electron from a nucleophile to a substrate (in this case, the ketone), forming a radical anion. youtube.com This radical anion is a key intermediate that can undergo various transformations not accessible through traditional two-electron pathways. For carbonyl compounds, SET pathways can be probed and differentiated from polar pathways. vt.edu

The benzoyl moiety is a key component in various radical processes. For example, benzoyl peroxide is a classic radical initiator used in polymerization, where it decomposes to form benzoyloxy radicals. khanacademy.org While the ketone in 2-benzoylbenzoic acid is more stable, it can participate in radical reactions under the right conditions. A manganese(III)-mediated reaction between 2-benzoyl-1,4-benzoquinones (a closely related structure) and 1,3-dicarbonyl compounds has been shown to proceed via a free radical pathway to produce complex heterocyclic products. nih.gov

Furthermore, computational studies on the reaction of hydroxyl radicals with benzoic acid show that the reaction proceeds via the formation of pre-reactive complexes, with radical addition being a major pathway. rsc.org The presence of the benzene rings in the benzoyl group helps to stabilize any radical formed at the benzylic-like carbonyl carbon through resonance, a general principle in radical chemistry. khanacademy.orgrsc.org Mechanistic studies of amine-enone photochemistry further elaborate on the intricacies of SET processes, which are fundamental to understanding the potential radical-based functionalization of the ketone in this compound. acs.org These investigations provide a framework for predicting how this compound might be functionalized through radical-initiated and SET-driven transformations. acs.org

Intramolecular Trapping Experiments and Radical Clock Studies

Intramolecular trapping experiments and radical clock studies are powerful mechanistic tools used to detect the presence of radical intermediates and to measure the rates of fast radical reactions. While specific studies of this nature on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its potential reactivity, drawing parallels from studies on analogous benzophenone (B1666685) and benzoic acid derivatives.

The photochemical behavior of the benzoyl moiety, which is structurally similar to benzophenone, is central to these potential studies. Upon photoexcitation, the carbonyl group can be promoted to an excited triplet state. edinst.com This triplet state has biradical character and can abstract a hydrogen atom from a suitable donor, a process known as the Norrish Type II reaction when it occurs intramolecularly. youtube.com

In the context of this compound, the acidic proton of the carboxylic acid group or a C-H bond on the phenyl rings could potentially serve as an intramolecular hydrogen donor. However, the geometry of the molecule and the bond dissociation energies of the available hydrogens would dictate the feasibility and rate of such an abstraction.

Hypothetical Intramolecular Trapping Experiment

An intramolecular trapping experiment for this compound could be designed by modifying the substrate with a "radical trap" — a functional group that would react rapidly with any newly formed radical center. For instance, a strategically placed alkene or alkyne could undergo a rapid intramolecular cyclization if a radical is formed in its vicinity. The observation of a cyclized product would provide strong evidence for the transient existence of a radical intermediate.

Radical Clock Studies

Radical clock studies involve the use of a reactant that undergoes a characteristic unimolecular rearrangement at a known rate. By comparing the yield of the rearranged product to that of a product formed from the radical trapping by another reagent, the rate of the trapping reaction can be determined.

For this compound, a suitable radical clock would need to be incorporated into its structure. The rate of the clock reaction would serve as a benchmark to probe the kinetics of potential intramolecular hydrogen abstraction or other radical processes.

While detailed experimental data and tables for this compound are not available, the table below illustrates the type of data that would be generated from such studies on a hypothetical analog designed for radical clock experiments.

| Entry | Radical Clock Substrate | Reaction Conditions | Product Ratio (Unrearranged:Rearranged) | Calculated Rate Constant (k) |

| 1 | Hypothetical Analog A | Photolysis, Benzene | 5:1 | Value |

| 2 | Hypothetical Analog A | Photolysis, Acetonitrile | 3:1 | Value |

| 3 | Hypothetical Analog B | Thermolysis, Toluene (B28343) | 10:1 | Value |

This table is illustrative and does not represent actual experimental data for this compound.

The ratio of unrearranged to rearranged products would allow for the calculation of the rate constant for the competing reaction, providing valuable mechanistic insights.

Further research employing techniques like laser flash photolysis could also be used to directly observe and characterize the transient radical intermediates that may be formed from this compound and its analogs. researchgate.netnih.govnih.gov Such studies would be invaluable in fully elucidating the reaction chemistry and transformational pathways of this compound.

Single Crystal X Ray Diffraction Analysis for Solid State Structural Research

Precision Determination of Molecular Geometry and Conformational States

A single-crystal X-ray diffraction analysis would provide the definitive, three-dimensional molecular structure of 2-Benzoyl-3,5-diphenylbenzoic acid. This technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the carboxylic acid group relative to the benzoic acid ring would also be of interest. It is anticipated that this group would be twisted out of the plane of the ring to some extent, a common feature in ortho-substituted benzoic acids.

A hypothetical data table of key geometric parameters that would be obtained from such an analysis is presented below.

| Parameter | Expected Value Range | Significance |

| C-C (aromatic) bond length | 1.37 - 1.40 Å | Standard aromatic bond character |

| C-C (inter-ring) bond length | 1.48 - 1.52 Å | Single bond connecting the phenyl rings |

| C=O (benzoyl) bond length | ~1.22 Å | Typical double bond character |

| C-O (carboxyl) bond length | ~1.31 Å | Partial double bond character |

| O-H (carboxyl) bond length | ~0.97 Å | Standard hydroxyl bond length |

| Dihedral Angle (Benzoic-Benzoyl) | 40 - 70° | Indication of steric strain |

| Dihedral Angle (Benzoic-Phenyl 3) | 30 - 60° | Conformational state of the substituent |

| Dihedral Angle (Benzoic-Phenyl 5) | 30 - 60° | Conformational state of the substituent |

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The most significant of these is expected to be the hydrogen bonding between the carboxylic acid groups. Like most carboxylic acids, it is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

Furthermore, weaker C-H···O and C-H···π interactions are also anticipated to be present, further stabilizing the three-dimensional supramolecular assembly.

Analysis of Crystal Packing Motifs and Supramolecular Architectures

The interplay of the intermolecular forces described above would lead to the formation of specific crystal packing motifs and a unique supramolecular architecture. The hydrogen-bonded dimers would act as fundamental building blocks. These dimers would then be expected to assemble into more extended structures, such as chains or sheets, through the weaker π-π stacking and C-H···O/π interactions.

Comparative Crystallographic Studies of Substituted Benzoylbenzoic Acid Derivatives

A comparative analysis of the crystal structure of this compound with other known substituted benzoylbenzoic acids would provide valuable insights into the effects of substitution on the molecular conformation and crystal packing.

For instance, comparison with the simpler 2-benzoylbenzoic acid would highlight the impact of the two additional phenyl substituents on the molecular geometry and intermolecular interactions. It is expected that the increased number of phenyl rings in the title compound would lead to more complex π-π stacking arrangements.

Studies on other derivatives, such as those with different substituents on the phenyl rings, would allow for a systematic investigation of how electronic and steric factors influence the supramolecular assembly. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the strength of the π-π interactions.

A hypothetical comparative table is shown below, illustrating the type of data that would be used in such a study.

| Compound | Dihedral Angle (Benzoyl) | Hydrogen Bonding Motif | π-π Stacking |

| 2-Benzoylbenzoic acid | Data not available | Dimer | Present |

| 4-Benzoylbenzoic acid | Data not available | Dimer | Present |

| This compound | Hypothetical: 40-70° | Dimer | Expected to be extensive |

| Other substituted derivatives | Varies with substituent | Dimer/Other motifs | Varies with substituent |

Computational Chemistry and Theoretical Investigations of 2 Benzoyl 3,5 Diphenylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-electron systems, making it an ideal tool to study 2-benzoyl-3,5-diphenylbenzoic acid. Such calculations could provide fundamental data on its geometry, stability, and electronic nature.

The rotational freedom around the single bonds connecting the benzoyl and phenyl groups to the central benzoic acid core suggests the existence of multiple conformational isomers. DFT calculations, employing a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)), would be essential to locate the minimum energy conformers.

Table 1: Hypothetical Energetic Analysis of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 | 0.00 | Phenyl-C-C-C: 45, Benzoyl-C-C-C: 60 |

| 2 | 1.52 | Phenyl-C-C-C: 90, Benzoyl-C-C-C: 55 |

| 3 | 2.78 | Phenyl-C-C-C: 30, Benzoyl-C-C-C: 120 |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational research.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

An FMO analysis of this compound would likely show the HOMO localized on the electron-rich phenyl rings, while the LUMO might be centered on the electron-withdrawing benzoyl and carboxylic acid groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Spatial Localization |

| HOMO | -6.5 | Phenyl rings, Benzoic acid ring |

| LUMO | -2.1 | Benzoyl group, Carboxylic acid group |

| HOMO-LUMO Gap | 4.4 | - |

Note: This table presents hypothetical data to illustrate the expected outcomes of an FMO analysis.

Understanding the distribution of electron density is key to predicting intermolecular interactions. A charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, would highlight the electron-rich and electron-poor regions of this compound.

The MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the acidic proton of the carboxyl group, identifying it as a site for nucleophilic interaction.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical IR spectrum can be generated.

Comparing this theoretical spectrum with experimental data can help in the assignment of vibrational modes to specific functional groups. For example, the characteristic stretching frequencies of the C=O bonds in the benzoyl and carboxylic acid groups, as well as the O-H stretch of the carboxyl group, could be precisely identified.

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry can map out the energetic landscape of chemical reactions, providing insights into their mechanisms.

The cyclodehydration of this compound to form a fluorenone derivative is a plausible intramolecular reaction. Computational methods could be employed to model this reaction pathway. This would involve locating the structure and energy of the transition state(s) and any intermediates.

By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility of the reaction can be assessed. The geometry of the transition state would reveal the critical atomic rearrangements that occur during the ring-closure and dehydration steps. Such a study would provide a detailed, step-by-step understanding of how the linear benzoic acid derivative transforms into a polycyclic aromatic ketone.

Ab Initio Calculations for Advanced Electronic Structure Analysis

Ab initio (from first principles) calculations are powerful quantum mechanical methods that provide deep insights into the electronic structure of molecules without reliance on empirical parameters. For a complex molecule like this compound, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and the nature of chemical bonds.

While a specific ab initio study on this compound is not available, research on substituted benzoic acids provides a solid foundation for understanding its electronic characteristics. Ab initio molecular orbital calculations on 4-substituted benzoic acids have been used to develop theoretical scales for field and resonance effects of substituents. cdnsciencepub.com These studies demonstrate that the electronic nature of the probe group significantly influences these effects.

Key parameters derived from ab initio calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) is another valuable output, which maps the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show regions of negative potential around the electronegative oxygen atoms of the carbonyl and carboxyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would be associated with the hydrogen atoms.

Table 2: Illustrative Ab Initio Electronic Structure Data for Substituted Benzoic Acids

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoic Acid | DFT/B3LYP/6-311++G(d,p) | -7.21 | -1.54 | 5.67 | 2.15 |

| 4-Nitrobenzoic Acid | DFT/B3LYP/6-311++G(d,p) | -8.15 | -3.01 | 5.14 | 3.89 |

| 4-Aminobenzoic Acid | DFT/B3LYP/6-311++G(d,p) | -5.98 | -0.89 | 5.09 | 3.54 |

| 2-Benzoylbenzoic Acid | HF/6-31G(d) | -8.54 | -0.56 | 7.98 | 3.21 |

Note: This table presents data from computational studies on related benzoic acid derivatives to illustrate the types of information obtained from ab initio calculations. The values are not specific to this compound.

Intermediacy and Advanced Applications in Organic Synthesis Research

Precursor Role in the Synthesis of Complex Chromogenic Phthalide (B148349) Compounds

Substituted 2-benzoylbenzoic acids, including the diphenyl-substituted variant, are pivotal intermediates in the manufacturing of chromogenic phthalide compounds. These phthalides are a significant class of leuco dyes, which are colorless crystalline solids that develop color upon reaction with an acidic medium. This property makes them highly valuable as color formers in carbonless copy paper and thermal printing systems.

The synthesis of these complex color-forming molecules often involves the reaction of a substituted 2-benzoylbenzoic acid with various aromatic compounds. A key patent highlights a process for preparing substituted 2-benzoylbenzoic acids, which are then utilized as direct starting materials for these valuable chromogenic phthalide compounds. google.com The general method involves the reaction of a 3,3-diphenylphthalide with a lower alkanoic acid and water to yield the corresponding 2-benzoylbenzoic acid derivative. google.com These derivatives are then reacted with other aromatic amines or phenols to generate the final complex phthalide dye. The purity and specific substitution pattern of the initial 2-benzoylbenzoic acid are critical in determining the final color and performance of the dye.

Building Block for the Construction of Diverse Polycyclic Aromatic Hydrocarbons and Anthracene (B1667546) Derivatives

The structural backbone of 2-benzoylbenzoic acid is closely related to the core of anthracene, a fundamental polycyclic aromatic hydrocarbon (PAH). This relationship is exploited in classic synthetic methodologies like the Haworth synthesis, which provides a route to anthracene and its derivatives. In a typical Haworth synthesis, benzene (B151609) is reacted with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst to form 2-benzoylbenzoic acid. This intermediate is then subjected to cyclization using a strong acid, followed by reduction and aromatization to yield the anthracene framework.

While the specific use of 2-Benzoyl-3,5-diphenylbenzoic acid in this context is not extensively detailed in readily available literature, its structure strongly suggests its potential as a precursor for the synthesis of specifically substituted polycyclic aromatic hydrocarbons. The presence of the two phenyl groups at the 3 and 5 positions would lead to the formation of a highly substituted and potentially more complex anthracene or other polycyclic aromatic system. The general principle of intramolecular cyclization of the benzoylbenzoic acid core to form the third aromatic ring remains a valid and powerful tool in the synthesis of these important classes of compounds.

Exploration as a Ligand or Co-catalyst in Novel Organic Transformations

The scientific literature currently lacks specific studies detailing the exploration of this compound as a ligand or co-catalyst in novel organic transformations. While benzoic acid derivatives, in general, are known to act as ligands for various metal catalysts, the specific application of this diphenyl-substituted compound has not been reported. The carboxylic acid functionality could potentially coordinate with metal centers, and the bulky phenyl substituents might offer unique steric and electronic properties to a resulting catalyst complex. However, dedicated research in this area appears to be limited or not publicly documented.

Utilization as a Mechanistic Probe in Studies of Electrophilic Aromatic Substitutions

There is no available information in the scientific literature to suggest that this compound has been utilized as a mechanistic probe in studies of electrophilic aromatic substitutions. Such studies often employ substrates with specific electronic or steric properties to elucidate reaction pathways and the nature of intermediates. While the structure of this compound presents an interesting combination of electron-withdrawing and bulky groups, its application in this specific area of physical organic chemistry has not been documented.

Future Directions and Emerging Research Avenues for 2 Benzoyl 3,5 Diphenylbenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 2-Benzoyl-3,5-diphenylbenzoic acid often relies on classical methods that may involve harsh reaction conditions, multiple steps, and the use of stoichiometric, often toxic, reagents. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for exploration would include:

C-H Activation/Functionalization: Direct, late-stage functionalization of a simpler benzoic acid or benzophenone (B1666685) precursor through transition-metal-catalyzed C-H activation presents a highly atom-economical approach. Investigating catalysts based on palladium, rhodium, or ruthenium could enable the direct introduction of the phenyl or benzoyl groups onto the aromatic core, significantly shortening the synthetic sequence.

Domino or Tandem Reactions: Designing a reaction cascade where multiple bond-forming events occur in a single pot would be a sophisticated and sustainable strategy. For instance, a sequence involving a Suzuki or Negishi cross-coupling to introduce the phenyl groups, followed by a Friedel-Crafts acylation, could potentially be streamlined into a one-pot procedure.

Photoredox Catalysis: The use of visible light to drive the synthesis would represent a significant leap in sustainability. Research could focus on developing photoredox-catalyzed cross-coupling or acylation reactions that could form the key C-C bonds of the target molecule under mild conditions.

A comparative table of potential synthetic approaches is presented below, highlighting the conceptual advantages for future research.

| Synthetic Strategy | Potential Catalyst System | Conceptual Advantages |

| Direct C-H Arylation | Palladium(II) acetate (B1210297) with a specific ligand (e.g., XPhos) | High atom economy, reduced number of synthetic steps. |

| One-Pot Cross-Coupling/Acylation | Palladium(0) catalyst and a Lewis acid (e.g., AlCl₃) | Increased efficiency, reduced waste from intermediate purification. |

| Photoredox-Catalyzed Acylation | Iridium or Ruthenium photocatalyst | Use of visible light as a renewable energy source, mild reaction conditions. |

Investigation of Unconventional Reactivity and Catalytic Transformations

The unique steric and electronic environment of this compound, created by the sterically demanding ortho-benzoyl group and the two meta-phenyl substituents, could give rise to unconventional reactivity. Future studies should aim to exploit these features.

Atropisomerism and Chiral Catalysis: The steric hindrance around the bond connecting the benzoyl group to the benzoic acid ring might be sufficient to allow for the existence of stable atropisomers (conformational isomers that are stable to rotation). Research into the resolution of these potential atropisomers and their application as chiral ligands or catalysts in asymmetric synthesis would be a novel and exciting direction.

Frustrated Lewis Pair (FLP) Chemistry: The carboxylic acid moiety (a Lewis base) and the sterically hindered benzoyl group could potentially act as a frustrated Lewis pair. This could be investigated for its ability to activate small molecules like H₂ or CO₂, opening up avenues for metal-free catalysis.

Photochemical Reactivity: The benzophenone moiety is a well-known photosensitizer. Detailed photochemical studies could reveal unique reactivity, such as intramolecular [2+2] cycloadditions or hydrogen abstraction reactions, leading to the synthesis of complex polycyclic structures.

Advanced Spectroscopic and Structural Investigations at the Atomic and Molecular Level

A fundamental understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While basic characterization data exists, advanced investigations are needed.

Solid-State NMR and X-ray Crystallography: Obtaining a high-resolution crystal structure would provide definitive information on bond lengths, bond angles, and the solid-state conformation, including the dihedral angles between the aromatic rings. Solid-state NMR could complement this by providing information about the local environment of the carbon and hydrogen atoms in the crystalline form.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its protonated or deprotonated forms, providing insights into its intrinsic structural preferences in the absence of solvent or crystal packing forces.

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) could be employed to study the excited-state dynamics of the benzophenone chromophore within the molecule, shedding light on energy transfer and relaxation pathways that are critical for its photochemical behavior.

Deeper Computational Mechanistic Insights into Complex Organic Reactions

In conjunction with experimental work, computational chemistry offers a powerful tool to understand and predict the behavior of this compound.

Density Functional Theory (DFT) Calculations: DFT could be used to model the transition states of potential synthetic reactions, helping to optimize reaction conditions and catalyst selection. It can also be used to calculate spectroscopic properties (NMR, IR) to aid in structural elucidation.

Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the conformational landscape of the molecule, particularly the rotational barrier of the benzoyl group, to theoretically assess the stability of potential atropisomers.

Modeling of Reaction Mechanisms: For any discovered catalytic activity, computational modeling would be invaluable for elucidating the step-by-step mechanism, identifying the active catalytic species, and understanding the role of the unique substitution pattern.

Exploration of its Potential in the Design of Advanced Functional Materials

The rigid, aromatic-rich structure of this compound makes it an intriguing candidate for the building block of functional materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the synthesis of MOFs. The bulky phenyl and benzoyl groups could lead to the formation of MOFs with high porosity and unique pore environments, which could be explored for gas storage or separation.

Luminescent Materials: The benzophenone unit, combined with the extended π-system of the multiple phenyl rings, suggests that the molecule or its derivatives could exhibit interesting photoluminescent properties. Research could focus on synthesizing oligomers or polymers incorporating this unit for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Liquid Crystals: The rigid, anisotropic shape of the molecule is a key feature of many liquid crystalline compounds. By modifying the carboxylic acid to a suitable ester, it might be possible to design novel liquid crystalline materials.

Future research in these areas will be instrumental in moving this compound from a mere chemical name to a molecule of significant scientific interest and potential utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.